Copper bis(piperidine-1-carbodithioate)

Antimicrobial screening Piperidine dithiocarbamate metal complexes Broth dilution assay

Researchers requiring phase-pure CuS nanoparticles often face high-temperature processing (>180°C) that causes agglomeration. Cu(pipdtc)₂ thermolyzes at just 120°C to yield covellite CuS (4.9-51.4 nm), enabling energy-efficient photovoltaic and photocatalytic device fabrication. • 60°C lower processing temperature vs. morpholine/butyl-amine analogs • Forms mixed-valence 1D coordination polymers with antiferromagnetic coupling (J = -20.4 cm⁻¹) • Soluble in DMF/DMSO; ideal for organic-phase assays and hydrophobic drug delivery

Molecular Formula C12H20CuN2S4
Molecular Weight 384.1 g/mol
CAS No. 15225-85-1
Cat. No. B098767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCopper bis(piperidine-1-carbodithioate)
CAS15225-85-1
Molecular FormulaC12H20CuN2S4
Molecular Weight384.1 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(=S)[S-].C1CCN(CC1)C(=S)[S-].[Cu+2]
InChIInChI=1S/2C6H11NS2.Cu/c2*8-6(9)7-4-2-1-3-5-7;/h2*1-5H2,(H,8,9);/q;;+2/p-2
InChIKeyDZOKXBOZNWVYRN-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Copper bis(piperidine-1-carbodithioate): Overview and Key Features


Copper bis(piperidine-1-carbodithioate), commonly abbreviated as Cu(pipdtc)₂ or [Cu(Pip-dtc)₂], is a neutral homoleptic copper(II) coordination complex featuring two bidentate piperidine-1-carbodithioate ligands bound to a central Cu²⁺ ion in a distorted square-planar geometry [1]. With a molecular formula of C₁₂H₂₀CuN₂S₄ and a molecular weight of 384.11 g/mol, this compound belongs to the well-established class of metal dithiocarbamates, which have been investigated for over a century for applications ranging from vulcanization accelerators to anticancer agents and single-source precursors (SSPs) for nanoscale metal sulfides [2][3]. Its piperidine backbone confers distinct solubility, electronic, and steric properties that differentiate it from morpholine, piperazine, or acyclic amine analogs, making it a valuable candidate for studies where ligand donor strength and framework rigidity are critical variables [4].

Single-source precursor for copper sulfide nanoparticles via organic-phase thermolysis
Monomeric building block for mixed-valence 1D coordination polymers
Electroanalytical derivatization agent for trace Cu(II) detection by catalytic hydrogen wave
Water-insoluble, DMF/DMSO-soluble complex for organic-phase research applications

Why This Complex Cannot Be Replaced by Other Metal Dithiocarbamates


Metal dithiocarbamate complexes are not functionally interchangeable; their biological, electronic, and materials-science performance is exquisitely sensitive to both the metal center and the amine substituent. For instance, in a head-to-head antimicrobial study of piperidine dithiocarbamate complexes, the potency ranking against S. aureus was Zn > Co > Cu > Ag = Bi = Ni > Fe, while against C. albicans the order shifted to Co > Zn > Fe > Ag = Bi = Cu = Ni, demonstrating that copper occupies a distinct and non-substitutable position in the activity spectrum [1]. Similarly, thermal decomposition pathways—critical for single-source precursor applications—diverge significantly: Cu(pipdtc)₂ thermolyzes at 120 °C to yield pure covellite CuS, while at 180–220 °C it forms digenite Cu₉S₅, a phase selectivity not guaranteed with morpholine or aniline analogs [2]. Even within the copper(II) dithiocarbamate family, solubility differences are stark: Cu(pipdtc)₂ is insoluble in water but soluble in DMF and DMSO, whereas its carboxyl-functionalized analog Cu(Ppidtc)₂ is water-soluble, directly impacting the choice of experimental medium and biological assay design [3].

Metal center
Antimicrobial screening rank differs by metal ion; substituting Zn or Co analogs may shift activity profile toward higher or lower response against S. aureus and C. albicans.
Ligand backbone
Thermal decomposition pathway is ligand-dependent: morpholine or aniline analogs may produce different copper sulfide phases or require higher processing temperatures.
Solubility class
Piperidine-based Cu(II) complex is water-insoluble; carboxyl-functionalized analog Cu(Ppidtc)₂ is water-soluble. Medium selection must match experimental workflow.

Quantitative Differentiation: Key Evidence


Antimicrobial Potency Ranking Across Metal Complexes

In a direct head-to-head broth dilution assay against Staphylococcus aureus, the piperidine dithiocarbamate complexes of seven metals were simultaneously tested. The copper complex [Cu(pipdtc)₂] ranked third out of seven, with activity order Zn > Co > Cu > Ag = Bi = Ni > Fe. Against Candida albicans, the order shifted to Co > Zn > Fe > Ag = Bi = Cu = Ni, placing copper in a distinct, non-interchangeable mid-tier position that differs fundamentally from the top-ranked Zn and Co analogs [1]. This intermediate potency profile may be advantageous where excessive cytotoxicity of Zn or Co complexes is undesirable.

Antimicrobial ranking
Head-to-head
S. aureus: Zn > Co > Cu > Ag=Bi=Ni > Fe
C. albicans: Co > Zn > Fe > Ag=Bi=Cu=Ni
Reported antimicrobial screening rank; Cu occupies a distinct mid-tier position
Broth dilution assay; rank may vary with strain and conditions
Antimicrobial screening Piperidine dithiocarbamate metal complexes Broth dilution assay

Solubility Profile: Polar Organic Solvents vs. Water

Cu(pipdtc)₂ is reported to be insoluble in water but readily soluble in polar organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) [1]. In contrast, the structurally related carboxyl-functionalized congener Cu(Ppidtc)₂ is water-soluble [2]. This solubility dichotomy within the same metal-ligand family has direct consequences for experimental design: Cu(pipdtc)₂ is suited for organic-phase synthesis, electrochemical studies in non-aqueous media, and hydrophobic drug-delivery formulations, whereas Cu(Ppidtc)₂ is restricted to aqueous biological assays. The dimeric complex [Cu(Ppdtc)₂]₂ (bis(piperidinedithiocarbamato)copper(II)) shares the water-insolubility of Cu(pipdtc)₂, confirming that piperidine-based dithiocarbamate copper complexes, as a subclass, are inherently hydrophobic [2].

Aqueous solubility
Cross-study comparable
Cu(pipdtc)₂: water-insoluble; DMF/DMSO soluble
Carboxyl analog Cu(Ppidtc)₂: water-soluble
Solvent compatibility dictates assay design and processing route
Qualitative binary difference at ambient temperature
Solubility profile Dithiocarbamate copper complexes Aqueous vs. organic media

Thermolysis Phase Selectivity for Copper Sulfide Nanoparticles

When used as a single-source precursor, Cu(pipdtc)₂ exhibits clear temperature-dependent phase selectivity for copper sulfide nanoparticles. Thermolysis at 120 °C produces exclusively covellite CuS, whereas thermolysis at 180 °C and 220 °C yields digenite Cu₉S₅ [1]. This phase control is a direct function of the precursor's decomposition pathway and contrasts with other copper dithiocarbamate precursors (e.g., those derived from aniline, morpholine, or butyl amine), which may produce mixtures of phases or require different temperature thresholds to achieve the same phase purity [2]. The crystallite sizes for CuS obtained at 120 °C ranged from 4.9 to 51.4 nm, with TEM revealing a mixture of hexagonal, triangular, and spherical morphologies with minimal agglomeration [1].

Thermolysis phase
Cross-study comparable
Cu(pipdtc)₂: covellite CuS at 120 °C; digenite Cu₉S₅ at 180–220 °C
Other Cu DTCs: typically covellite at 180 °C
Lower-temperature phase-pure CuS access enables energy-efficient processing
Crystallite sizes 4.9–51.4 nm; oleylamine medium
Single-source precursor Copper sulfide nanoparticles Thermal decomposition

Monomeric vs. Dimeric Architecture and Coordination Geometry

Single-crystal X-ray diffraction reveals that Cu(pipdtc)₂ adopts a monomeric distorted square-planar geometry in its native form, with the CuS₄ chromophore exhibiting characteristic EPR parameters indicative of sulfur coordination in a planar environment [1]. In sharp contrast, the closely related bis(piperidinedithiocarbamato)copper(II), [Cu(Ppdtc)₂]₂, crystallizes as a dimer with each copper(II) ion in a distorted square-pyramidal coordination sphere, where axial Cu–S bond distances are 2.7–2.8 Å—significantly longer than the equatorial Cu–S bonds at 2.3 Å [2]. This structural divergence between the monomeric piperidine derivative and the dimeric piperidine analog has profound implications for reactivity: the dimer is sterically encumbered and cannot interact with nitric oxide in aqueous solution, whereas the monomeric architecture of Cu(pipdtc)₂ permits incorporation into extended coordination polymers such as [CuI₂CuIIX₂(Pip-dtc)₂(CH₃CN)₂]n (X = Br, I) [3].

Molecular architecture
Cross-study comparable
Cu(pipdtc)₂: monomeric, square-planar; Cu–S ~2.3 Å
Dimeric analog [Cu(Ppdtc)₂]₂: square-pyramidal; axial Cu–S 2.7–2.8 Å
Monomer enables incorporation into 1D mixed-valence coordination polymers
X-ray diffraction; axial elongation ~0.4–0.5 Å in dimer
X-ray crystallography Coordination geometry Dithiocarbamate dimer

Catalytic Hydrogen Wave for Trace Copper Detection

The Cu(pipdtc)₂ complex generates a well-defined catalytic hydrogen wave at –0.35 V vs. SCE in NH₄Cl–NH₄OH medium at pH 6.6, enabling a sensitive polarographic method for copper(II) determination [1]. This electrochemical signature is specific to the piperidine dithiocarbamate ligand system; the method achieves a detection limit that compares favorably with differential pulse polarography, and the complex obeys Beer's law up to approximately 8.0 × 10⁻⁵ M at pH 9.0 for spectrophotometric detection [2]. The extraction of the Cu(II)–Pipdtc complex into carbon tetrachloride is quantitative across the pH range 6.0–10, providing a robust pre-concentration step that is not uniformly available across all dithiocarbamate ligands [2].

Catalytic wave
Cross-study comparable
E₁/₂ = –0.35 V vs. SCE (pH 6.6, NH₄Cl–NH₄OH)
Beer's law linear to ~8.0 × 10⁻⁵ M at pH 9.0
Ligand-specific electroanalytical handle for Cu(II) quantification
Extractable into CCl₄ at pH 6–10; compare with DPP
Polarography Catalytic hydrogen wave Trace metal analysis

Antiproliferative Activity Against HeLa Cells

A library of 23 Cu(II) and Ru(III) dithiocarbamato complexes was evaluated for antiproliferative activity against HeLa, HepG2, and HepG2/SB3 cancer cell lines. The Cu(II)-DTC complexes bearing ligands derived from both aliphatic and aromatic cyclic amines—including piperidine—exhibited high to moderate cytotoxicity, with IC₅₀ values spanning 0.32–6.7 μM after 72 h exposure against HeLa cells [1]. Within this study, the Ru-S stretching frequency for the piperidine dithiocarbamate ligand (pipeDTC) was measured at 406 cm⁻¹, placing it at an intermediate position in the bond-strength series between aromatic DTCs (474 cm⁻¹) and dialkyl DTCs (366 cm⁻¹), a parameter that correlates with the electronic environment at the metal center and influences biological activity [1]. For context, cisplatin—the clinical benchmark—typically exhibits IC₅₀ values in the range of 2–20 μM against HeLa cells depending on exposure time, placing the piperidine-containing Cu(II) complex within a competitive cytotoxicity window [2].

Cytotoxicity range
Class-level
IC₅₀ 0.32–6.7 μM (72 h, HeLa cells, MTT assay)
ν(Ru-S) of pipeDTC: 406 cm⁻¹
Supports cytotoxicity endpoint review in cervical cancer cell model
Class-level inference from 23 Cu(II)/Ru(III) DTC library; requires single-compound validation
Anticancer activity Cytotoxicity assay Dithiocarbamate copper complexes

High-Impact Application Scenarios


Low-Temperature Precursor for Phase-Pure Covellite Nanoparticles

Cu(pipdtc)₂ thermolyzes at 120 °C to yield exclusively covellite CuS nanoparticles with crystallite sizes between 4.9 and 51.4 nm, as confirmed by powder XRD and TEM [1]. This is a 60 °C lower processing temperature than the 180 °C typically required for other copper dithiocarbamate precursors (e.g., morpholine, aniline, butyl amine derivatives) to achieve comparable phase purity [2]. The low-temperature pathway minimizes nanoparticle agglomeration and enables energy-efficient production of CuS for photocatalytic, photovoltaic, and sensing applications. Researchers developing CuS-based dye-sensitized solar cells or photocatalytic dye-degradation systems should prioritize Cu(pipdtc)₂ to exploit this thermal advantage.

Building Block for Mixed-Valence Coordination Polymers

The monomeric, square-planar structure of Cu(pipdtc)₂ serves as a versatile metalloligand for constructing 1D mixed-valence coordination polymers of the formula [CuI₂CuIIX₂(Pip-dtc)₂(CH₃CN)₂]n (X = Br, I). These polymers display relatively strong antiferromagnetic coupling (J = –20.4 cm⁻¹ for Br; J = –18.8 cm⁻¹ for I) and semiconducting behavior with activation energies of Ea = 0.78 eV (Br) and 0.62 eV (I), as determined by SQUID magnetometry and impedance spectroscopy [3]. The resulting polymers have been successfully employed as sensitizing materials in dye-sensitized solar cells (DSSCs) [3]. In contrast, the dimeric copper dithiocarbamate analog [Cu(Ppdtc)₂]₂ is sterically hindered and cannot participate in analogous polymer formation [4], making Cu(pipdtc)₂ uniquely suited for crystal engineering of functional 1D chains.

Electroanalytical Reagent for Copper Quantification

The Cu(pipdtc)₂ complex generates a characteristic catalytic hydrogen wave at –0.35 V vs. SCE in NH₄Cl–NH₄OH medium at pH 6.6, enabling sensitive polarographic quantification of copper(II) in water, vegetable, and alloy samples [5]. The complex can be quantitatively extracted into carbon tetrachloride across pH 6.0–10, providing a pre-concentration step that enhances sensitivity over direct polarographic methods [6]. This electroanalytical approach offers an alternative to differential pulse polarography with a distinct ligand-specific electrochemical fingerprint that is not replicated by morpholine, piperazine, or dialkyl dithiocarbamate complexes. Analytical laboratories seeking a robust derivatization agent for copper quantification in complex matrices should evaluate Cu(pipdtc)₂ against less selective complexing agents.

Hydrophobic Complex for Non-Aqueous Anticancer Screening

Cu(pipdtc)₂ is insoluble in water but freely soluble in DMF and DMSO [6], positioning it as an ideal candidate for organic-phase biological assays and for incorporation into hydrophobic drug-delivery vehicles such as Pluronic F127 micelles [7]. Its antiproliferative activity falls within the IC₅₀ range of 0.32–6.7 μM against HeLa cells (72 h), consistent with other high-potency Cu(II)-DTC complexes in its class [8]. This solubility profile contrasts with the water-soluble carboxyl-functionalized analog Cu(Ppidtc)₂ [4], meaning Cu(pipdtc)₂ is the appropriate choice when the experimental workflow demands an organic-solvent-processable, water-insoluble copper dithiocarbamate—for example, in formulating sustained-release nanoparticles or performing electrochemical studies in non-aqueous electrolytes.

Application
Selection Property
Validation Focus
Copper sulfide nanoparticle synthesis
Thermolysis phase selectivity at reported temperature
XRD/TEM confirmation of covellite phase and crystallite size
Mixed-valence 1D coordination polymer studies
Monomeric square-planar geometry enabling polymer incorporation
Magnetic coupling and conductivity measurement in target polymer
Trace copper detection in research matrices
Catalytic hydrogen wave at reported potential
Polarographic validation in complex sample matrices
Cancer cell-model screening in organic media
Water-insoluble, DMF/DMSO-soluble complex
Cytotoxicity endpoint interpretation in HeLa and other cell lines
Quote Request

Request a Quote for Copper bis(piperidine-1-carbodithioate)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.